molecular formula C16H11ClN2O B5907736 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole

1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole

Cat. No. B5907736
M. Wt: 282.72 g/mol
InChI Key: BEJMGCCFAZLOEH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the scientific research of 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole. One direction is to further investigate its anti-cancer activity and potential use in cancer therapy. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity profiles, as well as its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole can be achieved through a multi-step process involving the reaction of 2-chlorobenzaldehyde with o-phenylenediamine, followed by the reaction with acryloyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-6-2-1-5-12(13)9-10-16(20)19-11-18-14-7-3-4-8-15(14)19/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJMGCCFAZLOEH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N2C=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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